molecular formula C15H22Br2O2 B12568309 1,4-Dibromo-2-methoxy-5-(octyloxy)benzene CAS No. 444796-02-5

1,4-Dibromo-2-methoxy-5-(octyloxy)benzene

Cat. No.: B12568309
CAS No.: 444796-02-5
M. Wt: 394.14 g/mol
InChI Key: FAJGEWVFFZTPAZ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methoxy-5-(octyloxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a methoxy group, and an octyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-2-methoxy-5-(octyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-5-(octyloxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methoxy-5-(octyloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,4-dimethoxy-2-methoxy-5-(octyloxy)benzene .

Scientific Research Applications

1,4-Dibromo-2-methoxy-5-(octyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-methoxy-5-(octyloxy)benzene involves its interaction with molecular targets through its bromine atoms and functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and octyloxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-dimethoxybenzene
  • 1,4-Dibromo-2,5-bis(octyloxy)benzene
  • 1,4-Dibromo-2-methoxy-4-methylbenzene

Uniqueness

The combination of these functional groups with bromine atoms allows for versatile reactivity and the formation of diverse derivatives .

Properties

CAS No.

444796-02-5

Molecular Formula

C15H22Br2O2

Molecular Weight

394.14 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-5-octoxybenzene

InChI

InChI=1S/C15H22Br2O2/c1-3-4-5-6-7-8-9-19-15-11-12(16)14(18-2)10-13(15)17/h10-11H,3-9H2,1-2H3

InChI Key

FAJGEWVFFZTPAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C(=C1)Br)OC)Br

Origin of Product

United States

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